1-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidin-3-ol
Overview
Description
The compound “1-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidin-3-ol” is a complex organic molecule that contains a pyrimidine ring and a piperidine ring, both of which are common structures in many pharmaceutical compounds . The tetramethyl-1,3,2-dioxaborolane group is a boronic ester, which is often used in Suzuki-Miyaura cross-coupling reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrimidine and piperidine rings, as well as the boronic ester group, would all contribute to the overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The boronic ester group could potentially be involved in Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the boronic ester) would all affect its properties .Scientific Research Applications
Molecular Synthesis and Analysis
- Research has been conducted on compounds structurally related to 1-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidin-3-ol, focusing on their synthesis and structural analysis. For example, Huang et al. (2021) synthesized boric acid ester intermediates with benzene rings, employing techniques such as FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction for structure confirmation. The molecular structures were further investigated using density functional theory (DFT) (Huang et al., 2021).
Biologically Active Compounds Synthesis
- Kong et al. (2016) synthesized Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, a key intermediate in producing biologically active compounds like crizotinib. This compound was synthesized using tert-butyl-4-hydroxypiperdine-1-carboxylate as a starting material and was characterized by MS and NMR spectrum (Kong et al., 2016).
Corrosion Inhibition in Metals
- In a study by Kaya et al. (2016), the adsorption and corrosion inhibition properties of piperidine derivatives on iron were investigated. The study involved quantum chemical calculations and molecular dynamics simulations to evaluate the binding energies and inhibition efficiencies of these compounds (Kaya et al., 2016).
Antagonist Activity in Drug Development
- Watanabe et al. (1992) developed bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives with piperidine groups. These compounds were tested for 5-HT2 and alpha 1 receptor antagonist activity, showing potential applications in medicinal chemistry (Watanabe et al., 1992).
Anticonvulsant Drug Analysis
- Georges et al. (1989) analyzed the crystal structures of anticonvulsant compounds, including derivatives of piperidin-4-ol. The study focused on the molecular orientation and electronic properties, providing insights into the structural requirements for anticonvulsant activity (Georges et al., 1989).
Mechanism of Action
Target of Action
Compounds containing a tetramethyl-1,3,2-dioxaborolane group are often used in organic synthesis, particularly in reactions involving borylation .
Mode of Action
The mode of action of this compound is likely related to its tetramethyl-1,3,2-dioxaborolane group. This group is known to participate in borylation reactions, where it forms bonds with other molecules . The exact interaction with its targets and the resulting changes would depend on the specific reaction conditions and the other reactants involved.
Biochemical Pathways
Borylation reactions, which this compound can participate in, are important in various biochemical processes, including the synthesis of complex organic molecules .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific targets and biochemical pathways it affects. As a participant in borylation reactions, it could potentially contribute to the synthesis of complex organic molecules .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules could influence the action, efficacy, and stability of this compound. For instance, the compound’s participation in borylation reactions could be affected by these factors .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24BN3O3/c1-14(2)15(3,4)22-16(21-14)11-8-17-13(18-9-11)19-7-5-6-12(20)10-19/h8-9,12,20H,5-7,10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHQIBZBHCNVTAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)N3CCCC(C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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